Coprostane

Vue d'ensemble

Description

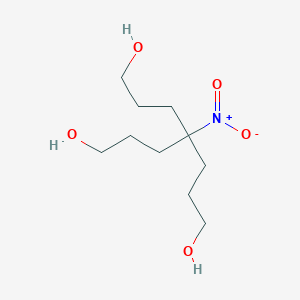

Coprostane, scientifically known as 5β-cholestan-3β-ol, is a metabolite of cholesterol formed through microbial action in the mammalian gut. It differs from the typical product of cholesterol reduction outside the gut by its unique 5β-configuration. Coprostane is predominantly found in human feces and has been extensively studied as a marker for sewage pollution in marine and lacustrine sediments. Its presence and quantification in archaeological soils have also facilitated the detection of ancient human faecal material, showcasing its importance beyond contemporary environmental monitoring (Bethell et al., 1994).

Synthesis Analysis

The synthesis of coprostane involves the microbial reduction of cholesterol in the intestinal tract, leading to its accumulation in feces. Research has detailed the biochemical pathway, highlighting the conversion of cholesterol to coprostanol via intermediates such as Δ4-cholestenone under anaerobic conditions. This transformation is catalyzed by the gut microbiome, emphasizing the role of microbial enzymes in sterol metabolism (Björkhem & Gustafsson, 1971).

Molecular Structure Analysis

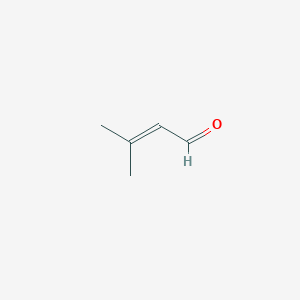

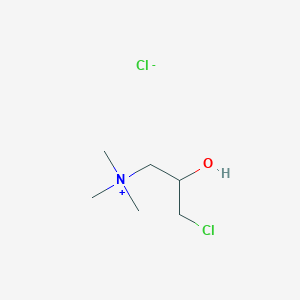

Coprostane's molecular structure is characterized by its steroidal backbone, distinguished by the presence of a 5β-hydroxy group and the absence of a double bond in ring B, which is a signature feature differentiating it from cholesterol. This structural distinction is critical for its identification and quantification in environmental and biological samples, using techniques such as gas chromatography/mass spectrometry (GC/MS) for precise analysis (Bethell et al., 1994).

Chemical Reactions and Properties

Coprostane's chemical behavior, particularly its resistance to further microbial degradation in sedimentary environments, distinguishes it as a stable indicator for sewage pollution. Its persistence in various environments allows for the reconstruction of historical pollution patterns and offers insights into the microbial transformation processes of sterols in natural settings (Pratt et al., 2008).

Physical Properties Analysis

The physical properties of coprostane, including its non-ionic, non-polar nature, facilitate its association with sediments in aquatic environments. The partitioning behavior of coprostane between water and sediments is critical for understanding its environmental fate and serves as a basis for using sedimentary coprostanol concentrations as indicators of long-term sewage contamination (Writer et al., 1995).

Chemical Properties Analysis

Coprostane's chemical stability and resistance to degradation are key attributes that make it an effective marker for fecal pollution. Despite its biological origin, coprostane undergoes minimal chemical changes once excreted, maintaining its structure in environmental samples. This stability is crucial for its role in tracing human and animal waste in environmental studies and for assessing the impact of sewage discharge on ecosystems (Leeming & Nichols, 1996).

Applications De Recherche Scientifique

Indicator of Fecal Pollution :

- Coprostanol, a fecal sterol formed by microbial reduction of cholesterol in intestines, is a potential indicator of fecal pollution. Its presence in human feces at about 1 g/capita/day makes it useful in environments where traditional bacterial indicators are suspect, such as in toxic or heated effluents and seawater environments (Walker, Wun, Litsky, & Dutka, 1982).

Tracing Sewage Pollution :

- Used to trace sewage-derived organic matter in various environments, coprostanol can help distinguish between human sewage pollution and fecal contamination from animal sources (Nichols, Leeming, Rayner, & Latham, 1996).

Study of Human Activity in Archaeology :

- Coprostanol, as a major sterol in human feces, has been studied in archaeological contexts to detect the presence of faecal material in soils, providing a molecular marker for human activity (Bethell, Goad, Evershed, & Ottaway, 1994).

Environmental Impact Assessment :

- Concentrations of coprostanol in sediment and mussels were studied in Venice to assess the impact of untreated sewage, revealing areas with significant sewage discharge and environmental stress (Sherwin, Vleet, Fossato, & Dolci, 1993).

Water Quality Monitoring :

- Coprostanol was evaluated as an ecological indicator to trace domestic and manure effluents in surface water, helping to distinguish between different nitrate pollution sources (Nakagawa, Amano, Berndtsson, Takao, & Hosono, 2019).

Biochemical Studies :

- Initial studies by Rosenfeld in 1964 isolated coprostanol as the main sterol in the nonsaponifiable fraction of fecal sterol esters in humans, indicating its biochemical significance (Rosenfeld, 1964).

Orientations Futures

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-CJPSHIORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025616 | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Coprostane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5beta-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Coprostane | |

CAS RN |

481-20-9 | |

| Record name | 5β-Cholestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P255N992E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)